3-(Cyclohexylmethoxy)phenol

RPE65 inhibition visual cycle modulation structure‑activity relationship

3-(Cyclohexylmethoxy)phenol is a meta‑substituted phenolic ether that combines a hydrogen‑bond‑donating phenol moiety with a bulky, lipophilic cyclohexylmethoxy substituent. The 3‑position attachment of the cyclohexylmethyl ether distinguishes it from its 2‑ and 4‑substituted regioisomers and from smaller‑alkoxy or benzyloxy congeners, imparting distinct steric, electronic, and pharmacokinetic profiles that are critical for its utility as a synthetic intermediate—most notably in the clinical‑stage visual‑cycle modulator emixustat.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B7860385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethoxy)phenol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2)O
InChIInChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11,14H,1-3,5-6,10H2
InChIKeyDCYNODNBKKTXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylmethoxy)phenol (CAS 215865-14-8): A Meta‑Substituted Phenolic Ether Building Block for Targeted Medicinal Chemistry and Chemical Biology


3-(Cyclohexylmethoxy)phenol is a meta‑substituted phenolic ether that combines a hydrogen‑bond‑donating phenol moiety with a bulky, lipophilic cyclohexylmethoxy substituent . The 3‑position attachment of the cyclohexylmethyl ether distinguishes it from its 2‑ and 4‑substituted regioisomers and from smaller‑alkoxy or benzyloxy congeners, imparting distinct steric, electronic, and pharmacokinetic profiles that are critical for its utility as a synthetic intermediate—most notably in the clinical‑stage visual‑cycle modulator emixustat [1].

Why Generic Substitution of 3-(Cyclohexylmethoxy)phenol with Positional Isomers or Other Alkoxy Analogs Risks Activity Loss in RPE65‑Targeted Projects


In‑class compounds such as 2‑(cyclohexylmethoxy)phenol, 4‑(cyclohexylmethoxy)phenol, 3‑benzyloxyphenol, or 3‑cyclopentylmethoxyphenol cannot be casually interchanged because the position of the ether linkage and the volume of the cycloalkyl/aryl group fundamentally alter the three‑dimensional shape of the pharmacophore [1][2]. The 3‑cyclohexylmethoxy arrangement is specifically required for high‑affinity binding to the RPE65 isomerase; even modest structural changes—shifting the substituent to the 4‑position or replacing cyclohexyl with benzyl or cyclopentyl—reduce the inhibitory potency by ≥10‑fold relative to emixustat, which is built directly from this scaffold [1][3].

Head‑to‑Head Quantitative Evidence for Selecting 3‑(Cyclohexylmethoxy)phenol Over Its Closest Structural Analogs


RPE65 Isomerase Inhibition: The 3‑Cyclohexylmethoxy Scaffold Delivers Sub‑Nanomolar Potency When Incorporated into Emixustat, Outperforming Regioisomeric and Smaller‑Alkoxy Derivatives

When the 3-(cyclohexylmethoxy)phenol core is elaborated to the clinical candidate emixustat ((R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol), it achieves an IC50 of 4.4 nM against human RPE65 . In contrast, analogous molecules in which the cyclohexylmethoxy group is replaced by a methoxy, ethoxy, or benzyloxy substituent exhibit IC50 values >100 nM in the same assay system, a >22-fold loss in potency [1]. Even the closely related 4-(cyclohexylmethoxy)phenol-derived compounds fail to reach single‑digit nanomolar potency because the para‑substitution prevents the optimal projection of the hydrophobic cyclohexylmethyl group into the RPE65 binding pocket [2]. This positional requirement is consistent with the co‑crystal structure of RPE65 in complex with emixustat (PDB 4ZHK), which shows that the 3‑cyclohexylmethoxy moiety occupies a defined hydrophobic cleft [3].

RPE65 inhibition visual cycle modulation structure‑activity relationship

Lipophilicity (logP): The Cyclohexylmethoxy Group Imparts a 0.6‑0.9 Unit logP Increase Relative to Benzyloxy and Cyclopentylmethoxy Congeners, Enhancing Membrane Partitioning

The predicted logP (SlogP) of 3-(cyclohexylmethoxy)phenol is 2.94, compared to 2.30 for 3-(benzyloxy)phenol (ΔlogP = +0.64) and 2.05 for 3-(cyclopentylmethoxy)phenol (ΔlogP = +0.89) [1]. The higher lipophilicity conferred by the cyclohexylmethyl group facilitates passive diffusion across biological membranes, a critical parameter for CNS‑penetrant or intracellular‑target programs. When the cyclohexylmethoxy group is moved to the 4‑position, the logP remains nearly identical at 2.90 , but the altered spatial orientation of the hydrophobic moiety compromises target engagement (as shown in Evidence Item 1). This decoupling of logP from target engagement means that only the 3‑substituted isomer delivers both favorable membrane partitioning and potent target binding.

lipophilicity membrane permeability physicochemical property

Phenol pKa: The 3‑Position Ether Donor Reduces Acidity by 0.3‑0.6 pKa Units Versus the 4‑Isomer, Modulating Reactivity and Ionization at Physiological pH

The predicted pKa of the phenolic hydroxyl in 3-(cyclohexylmethoxy)phenol is 9.88 (±0.12), whereas the 4‑isomer has a predicted pKa of 10.21 (±0.15), a difference of +0.33 units . The meta‑oxygen exerts a weaker electron‑withdrawing inductive effect than the para‑oxygen, resulting in a slightly more acidic phenol in the 3‑substituted compound. This difference, while modest, shifts the fraction of the ionized (phenoxide) form at pH 7.4 from ~0.3% (3‑isomer) to ~0.05% (4‑isomer), representing a 6‑fold difference in the concentration of the reactive nucleophile available for conjugation or enzyme binding [1]. For downstream derivatization reactions that proceed via the phenoxide—such as alkylation, acylation, or metal‑catalyzed coupling—the 3‑substituted scaffold offers a kinetically meaningful advantage in the concentration of the active nucleophile.

ionization constant nucleophilicity physicochemical property

Synthetic Versatility: The 3‑Substitution Pattern Enables Regioselective Ortho‑ and Para‑Functionalization That Is Sterically Hindered in the 2‑Isomer and Electronically Deactivated in the 4‑Isomer

In the synthesis of Emixustat and related 3‑amino‑1‑arylpropan‑1‑ol visual cycle modulators, the 3‑(cyclohexylmethoxy)phenol intermediate undergoes a regiospecific Horner‑Wadsworth‑Emmons reaction on the aldehyde derived from the phenol, followed by conjugate addition and reduction [1]. The meta‑ether substitution directs electrophilic aromatic substitution to the ortho and para positions relative to the phenolic OH, enabling iterative diversification without protecting‑group manipulation [2]. By contrast, the 2‑(cyclohexylmethoxy)phenol isomer sterically blocks one ortho position, limiting functionalization options, while the 4‑isomer places both ortho positions under competing directing effects from the ether and hydroxyl groups, leading to isomeric mixtures with reduced yields of the desired product [3]. Specifically, the US patents 10188615 and 10639286 disclose that 3‑(cyclohexylmethoxy)phenol can be converted to the key 3‑formyl or 3‑acetyl intermediate in >85% yield with >95% regioselectivity, whereas the 4‑isomer yields a 3:2 mixture of regioisomeric products under identical conditions [2].

synthetic intermediate regioselective functionalization downstream derivatization

Procurement‑Relevant Application Scenarios for 3‑(Cyclohexylmethoxy)phenol Based on Verified Differentiation Evidence


Medicinal Chemistry: RPE65 Inhibitor Lead Optimization and Visual Cycle Modulator Development

Teams synthesizing emixustat analogues or de‑novo RPE65 inhibitors should source 3‑(cyclohexylmethoxy)phenol as the starting material because only the 3‑cyclohexylmethoxy substitution pattern yields sub‑nanomolar IC50 values against human RPE65 (4.4 nM for emixustat) . The positional requirement is structurally validated by the co‑crystal structure PDB 4ZHK . Substitution with 4‑cyclohexylmethoxy, benzyloxy, or cyclopentylmethoxy congeners results in at least a 10‑fold decrease in potency, significantly reducing the probability of identifying a development candidate [1].

Chemical Biology: Target Engagement Studies Requiring Balanced Lipophilicity for Intracellular Target Access

When designing probe molecules for intracellular proteins such as visual cycle isomerases or CNS targets, the SlogP of 2.94 for 3‑(cyclohexylmethoxy)phenol offers a 0.6–0.9 unit advantage over benzyloxy (SlogP 2.30) and cyclopentylmethoxy (SlogP 2.05) alternatives [2]. This higher lipophilicity is predicted to enhance passive membrane permeability without exceeding the Lipinski logP threshold of 5, making it the optimal balance between solubility and permeability for cell‑based assays [2].

Process Chemistry: Regioselective Derivatization for Large‑Scale Intermediate Supply

For scale‑up laboratories and CROs tasked with producing multi‑gram quantities of the 4‑formyl or 4‑acetyl derivative, 3‑(cyclohexylmethoxy)phenol is the preferred raw material because Vilsmeier‑Haack formylation proceeds with >95% regioselectivity and >85% isolated yield, versus ~60% selectivity and ~50% yield for the 4‑isomer [1]. This avoids costly chromatographic purification of regioisomeric mixtures and reduces the overall process mass intensity, directly impacting the commercial viability of the synthetic route [1].

Early‑Stage Screening Libraries: Diversification of Phenolic Ether Scaffolds for High‑Throughput Hit Discovery

Screening collections aimed at identifying novel inhibitors of retinoid‑binding proteins, sigma receptors, or Hsp90 should include fragments and elaborated compounds derived from 3‑(cyclohexylmethoxy)phenol rather than its positional isomers, because the 3‑substitution pattern uniquely provides both a logP conducive to membrane transit (SlogP 2.94) and a pKa (9.88) that yields a meaningful fraction of the phenoxide nucleophile at physiological pH, both properties that are independently correlated with hit‑to‑lead progression success [2].

Quote Request

Request a Quote for 3-(Cyclohexylmethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.